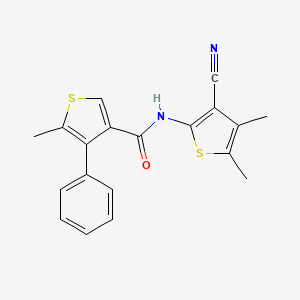
N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide
Overview
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide, also known as CTTH, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CTTH belongs to the class of thienylcarboxamide derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
The exact mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer progression and inflammation. N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide also activates the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide also inhibits the migration and invasion of cancer cells by suppressing the activity of MMPs. In vivo studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide reduces tumor growth and metastasis in animal models of breast and lung cancer. N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide also possesses anti-inflammatory and analgesic properties, which have been attributed to its ability to inhibit the production of pro-inflammatory cytokines and COX-2.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide is its high potency and selectivity towards cancer cells. N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to be effective at low concentrations, making it a potential candidate for drug development. However, one of the limitations of N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the pharmacokinetics and pharmacodynamics of N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide, which are necessary for the development of safe and effective drugs.
Future Directions
There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide. One area of interest is the development of N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide, which will provide valuable information for drug development. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide and its potential therapeutic applications in other disease states. Overall, N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide shows great promise as a novel therapeutic agent for the treatment of cancer and inflammatory disorders, and further research is needed to fully understand its potential.
Scientific Research Applications
N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It exerts its antitumor effect by inducing apoptosis and cell cycle arrest in cancer cells. N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and osteoarthritis.
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-methyl-4-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS2/c1-11-12(2)24-19(15(11)9-20)21-18(22)16-10-23-13(3)17(16)14-7-5-4-6-8-14/h4-8,10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSUZXCPBUYXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CSC(=C2C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-methyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-isoxazolecarboxamide](/img/structure/B4185076.png)
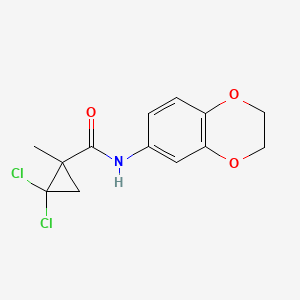
![8-ethoxy-3-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4185091.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4185102.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185104.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185116.png)
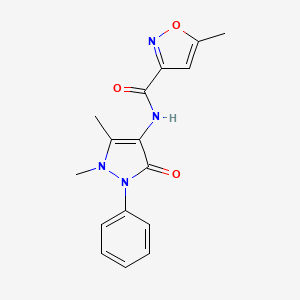
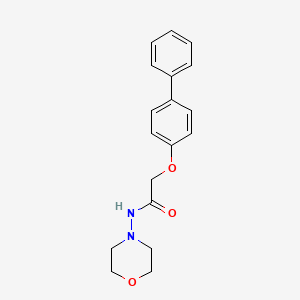
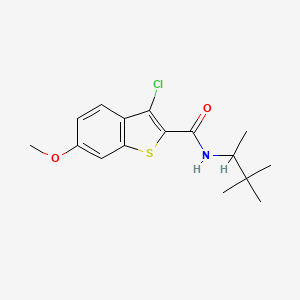
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4185151.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4185153.png)
![2-fluoro-N-[3-oxo-3-({[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}amino)propyl]benzamide](/img/structure/B4185160.png)